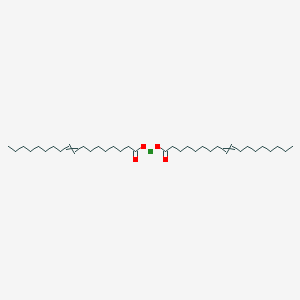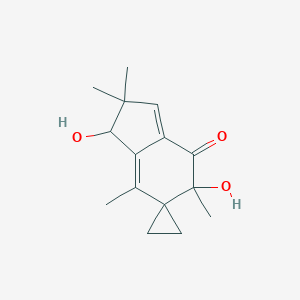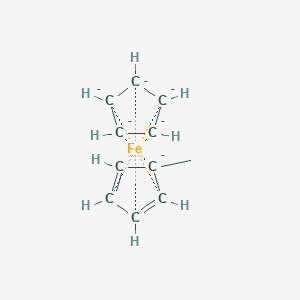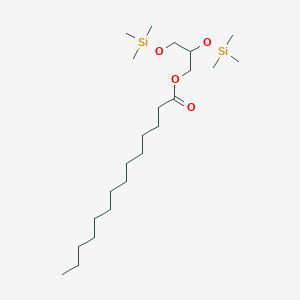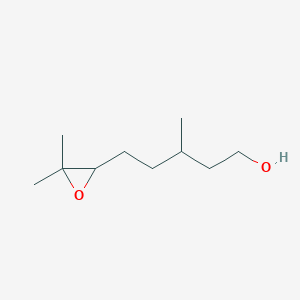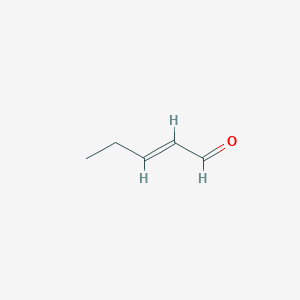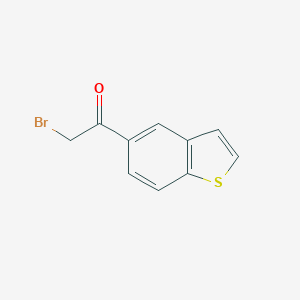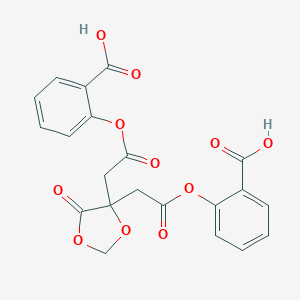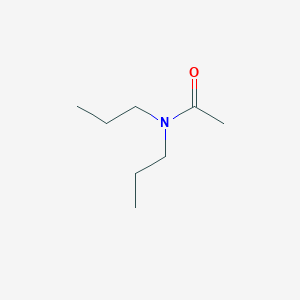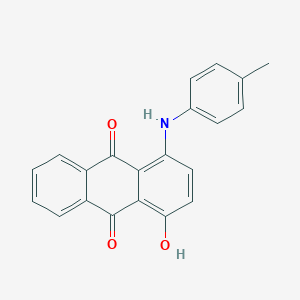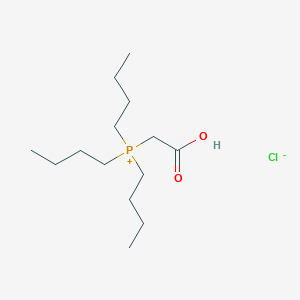
Tributyl(carboxymethyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(carboxymethyl)phosphanium chloride, also known as [P(CBn)3][Cl], is a phosphonium-based ionic liquid that has been gaining attention in the field of chemistry and materials science. This compound has unique physicochemical properties that make it suitable for various applications, including catalysis, electrochemistry, and materials synthesis. In
Mecanismo De Acción
The mechanism of action of tributyl(carboxymethyl)phosphanium chloride is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which activates the substrate by forming a complex with it. This complex then undergoes a chemical reaction, resulting in the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of tributyl(carboxymethyl)phosphanium chloride. However, studies have shown that this compound is relatively non-toxic and does not cause any significant adverse effects on human health. It is also biodegradable and does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tributyl(carboxymethyl)phosphanium chloride is its high stability and low volatility, which makes it suitable for use in various laboratory experiments. It is also relatively easy to handle and store. However, one of the main limitations of this compound is its high cost, which may limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for the study of tributyl(carboxymethyl)phosphanium chloride. One potential area of research is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another potential area of research is the exploration of new applications for this compound, particularly in the field of materials science. Finally, further studies are needed to fully understand the mechanism of action of tributyl(carboxymethyl)phosphanium chloride and its potential applications in various fields of chemistry and materials science.
Aplicaciones Científicas De Investigación
Tributyl(carboxymethyl)phosphanium chloride has been extensively studied for its potential applications in various fields of chemistry and materials science. This compound has been used as a catalyst in various organic reactions, including the synthesis of benzimidazoles, cyclopropanes, and α-amino phosphonates. It has also been used as an electrolyte in electrochemical applications, such as electroplating and electrochemical sensors.
Propiedades
Número CAS |
1519-43-3 |
|---|---|
Nombre del producto |
Tributyl(carboxymethyl)phosphanium chloride |
Fórmula molecular |
C14H30ClO2P |
Peso molecular |
296.81 g/mol |
Nombre IUPAC |
tributyl(carboxymethyl)phosphanium;chloride |
InChI |
InChI=1S/C14H29O2P.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)13-14(15)16;/h4-13H2,1-3H3;1H |
Clave InChI |
BAMIMZOBAMEDBE-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-] |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-] |
Otros números CAS |
1519-43-3 |
Sinónimos |
Phosphonium, tributyl(carboxymethyl)-, chloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

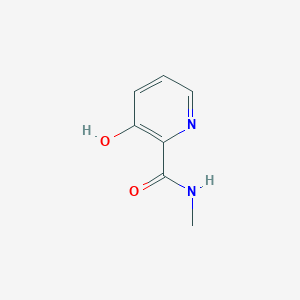
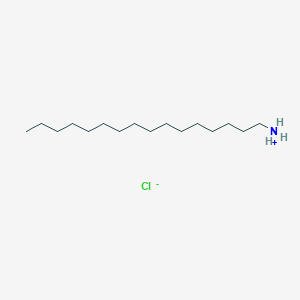
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
